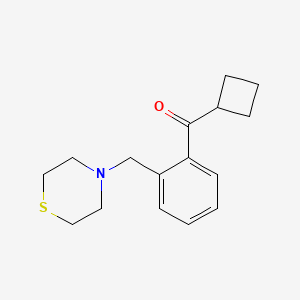

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone

描述

属性

IUPAC Name |

cyclobutyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c18-16(13-5-3-6-13)15-7-2-1-4-14(15)12-17-8-10-19-11-9-17/h1-2,4,7,13H,3,5-6,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWZAHGLSICEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643848 | |

| Record name | Cyclobutyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-54-2 | |

| Record name | Cyclobutyl[2-(4-thiomorpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods of Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the ketone linkage between the cyclobutyl moiety and the substituted phenyl ring, followed by introduction of the thiomorpholinomethyl group at the ortho position (2-position) of the phenyl ring.

Key synthetic steps include:

- Ketone Formation: Coupling of cyclobutyl ketone or cyclobutanone derivatives with appropriately substituted phenyl precursors.

- Thiomo rpholinomethyl Group Introduction: Alkylation or nucleophilic substitution to install the thiomorpholinomethyl substituent on the phenyl ring.

Detailed Synthetic Routes

Route A: Direct Coupling and Functionalization

- Starting Materials: Cyclobutanone and 2-(chloromethyl)phenyl derivatives.

- Step 1: Formation of cyclobutyl phenyl ketone by nucleophilic addition or Friedel-Crafts acylation of cyclobutanone with 2-substituted benzene derivatives.

- Step 2: Introduction of the thiomorpholinomethyl group via nucleophilic substitution using thiomorpholine as a nucleophile reacting with a halomethyl group on the phenyl ring.

This approach leverages the reactivity of halomethyl groups on aromatic rings for substitution with thiomorpholine, forming the desired thiomorpholinomethyl substituent.

Route B: Sequential C–H Functionalization and Cyclobutyl Ketone Installation

Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Ketone formation | Friedel-Crafts acylation or nucleophilic addition | Cyclobutanone, substituted benzene, Lewis acid catalyst (e.g., AlCl3) or base |

| 2 | Nucleophilic substitution | Thiomorpholine, base (e.g., K2CO3), solvent (e.g., DMF) | Halomethylated phenyl intermediate required |

| 3 | Purification | Chromatography or recrystallization | To isolate high-purity product |

Typical reaction temperatures range from room temperature to reflux depending on reagents and solvents used. Bases facilitate substitution reactions, while Lewis acids catalyze ketone formation.

Industrial and Laboratory Scale Preparation

- Laboratory Scale: Batch synthesis using classical organic synthesis techniques, with purification by chromatographic methods ensuring >97% purity.

- Industrial Scale: Potential use of continuous flow reactors to enhance reaction control, mixing, and yield. Optimization of catalyst loading and reaction time is critical to scalability and cost-effectiveness.

Analytical Data and Purity

| Parameter | Data |

|---|---|

| Purity | ≥ 97% (by HPLC or GC) |

| Molecular Weight | 275.41 g/mol |

| Physical State | Typically solid |

| Storage Conditions | Ambient, protected from moisture and light |

| Safety | Warning: Eye and skin irritant (H319, H317) |

Analytical characterization includes NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Research Findings and Notes

- The thiomorpholinomethyl group imparts unique chemical properties, enhancing solubility and potential biological activity.

- Functionalization at the 2-position of the phenyl ring is critical for activity and is achieved via selective substitution reactions.

- Recent advances in C–H activation chemistry allow for more efficient and stereoselective synthesis of related cyclobutyl ketone derivatives.

- The compound serves as a valuable intermediate in pharmaceutical synthesis, especially for drug candidates requiring cyclobutyl ketone scaffolds with heterocyclic substituents.

Summary Table: Preparation Methods Comparison

化学反应分析

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine moiety, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .

科学研究应用

Chemical Properties and Structure

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone possesses the molecular formula and features a cyclobutyl group linked to a phenyl ring, which is further substituted with a thiomorpholinomethyl group. This unique combination of functional groups contributes to its distinct chemical reactivity and biological interactions.

Medicinal Chemistry

This compound has shown significant promise in the field of medicinal chemistry, particularly as a potential tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in various cellular processes, including proliferation and survival, making them important targets in cancer therapy. Research indicates that compounds similar to this compound can modulate tyrosine kinase activity, potentially offering therapeutic benefits against cancers characterized by aberrant kinase signaling .

Case Studies:

- Anticancer Activity: A study demonstrated that derivatives of cyclobutyl ketones exhibited significant inhibition of cell growth in human breast cancer cell lines, suggesting that structural modifications can enhance bioactivity .

- STAT3 Signaling Inhibition: Research indicated that certain analogs could inhibit STAT3 transcriptional activity, a pathway often activated in cancers, highlighting the compound's potential role in cancer treatment .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic aromatic substitution—makes it valuable for synthetic chemists .

Synthesis Methods:

- The compound can be synthesized through reactions involving cyclobutyl ketone and thiomorpholinomethyl-substituted benzaldehydes under specific catalytic conditions.

- It can also participate in regioselective synthesis and cyclization reactions to create diverse organic compounds .

Material Science

The unique properties of this compound make it suitable for applications in material science. Its structural characteristics can be exploited in the development of advanced materials with specific functionalities, such as polymers or coatings that require particular chemical stability or reactivity.

作用机制

The mechanism of action of Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with biological receptors, while the phenyl ketone group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .

相似化合物的比较

Cyclopentyl 2-(thiomorpholinomethyl)phenyl ketone

This analog (CAS: 898782-56-4) replaces the cyclobutyl group with a cyclopentyl ring, increasing the molecular formula to C₁₇H₂₃NOS (MW: 289.44 g/mol) . Key differences include:

- Steric Effects : The larger cyclopentyl group may reduce reactivity in sterically demanding reactions compared to the strained cyclobutyl system.

- Synthetic Accessibility : Both compounds are synthesized via similar routes, but cyclopentyl derivatives are often more stable due to lower ring strain .

- Commercial Status : Unlike the discontinued cyclobutyl analog, the cyclopentyl variant remains available at ≥95% purity .

Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone

This positional isomer (CAS: 898783-30-7) features the thiomorpholinomethyl group at the para position on the phenyl ring. Despite identical molecular formulas (C₁₆H₂₁NOS), the substitution pattern influences:

- Biological Activity : Positional isomerism often impacts pharmacokinetic properties, though specific data for this compound are lacking .

Reactivity Comparison with Cycloalkyl Phenyl Ketones

Reduction Kinetics with Sodium Borohydride

Studies on cycloalkyl phenyl ketones (e.g., cyclopropyl, cyclobutyl, cyclopentyl) reveal that ring strain significantly impacts reduction rates :

| Compound | Relative Rate (0°C, vs. acetophenone) |

|---|---|

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

The cyclobutyl derivative exhibits intermediate reactivity , attributed to partial relief of angular strain during hydride attack. Cyclopentyl analogs react faster due to lower strain, while cyclohexyl systems face increased torsional hindrance .

Reduction with Triethylsilane

Phenyl cyclobutyl ketone undergoes rapid reduction with triethylsilane, forming products like phenylcyclobutylmethane and phenylcyclopentane. In contrast, cyclopropyl analogs react slower, highlighting the cyclobutyl group’s strain-driven reactivity .

pH Stability

Cyclobutyl derivatives demonstrate stability comparable to oxetanes and gem-dimethyl analogs under acidic and basic conditions. For example, cyclobutyl-linked ketones (e.g., row 20 in ) show similar degradation rates to methylene and oxetane derivatives at pH 1–10 .

生物活性

Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone (CAS No. 898782-54-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₁NOS

- Molecular Weight : 275.41 g/mol

- Structure : The compound features a cyclobutyl group, a thiomorpholine moiety, and a phenyl ketone structure, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered biological responses.

- Receptor Modulation : It is hypothesized that this compound can modulate receptor activities, influencing signal transduction pathways critical for cellular functions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities by inhibiting tumor cell growth and inducing apoptosis. A study focusing on related compounds found that they could effectively inhibit the STAT3 signaling pathway, which is crucial for cancer cell proliferation and survival .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated inhibition of STAT3 signaling in cancer cells, leading to reduced proliferation rates. |

| Study B | Explored the synthesis of similar compounds and their biological evaluations, showing promise in drug development for various diseases. |

| Study C | Investigated the interaction of the compound with microbial enzymes, suggesting potential as an antimicrobial agent. |

Detailed Research Findings

- Inhibition Studies : In vitro assays have shown that derivatives of this compound can inhibit specific pathways involved in cancer progression.

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the thiomorpholine structure significantly affect the biological activity, suggesting a need for further exploration of different analogs .

Toxicity and Safety Profile

While specific toxicity data for this compound are sparse, general safety assessments indicate it may cause irritation upon contact with skin or eyes (H319-H317 hazard statements). Proper handling precautions are recommended during laboratory use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。